Sotalol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Repolarization Abnormalities

Sotalol's ability to prolong the QT interval on an electrocardiogram (ECG) allows researchers to investigate conditions associated with abnormal repolarization, such as Long QT Syndrome (LQTS) []. By studying the drug's effect on action potential duration in heart cells, scientists can gain insights into the mechanisms underlying these conditions.

Probing Ion Channel Function

Sotalol interacts with various ion channels in the heart, particularly potassium channels. Research using isolated heart cells or patch-clamp techniques can explore the specific effects of Sotalol on these channels, helping to elucidate their role in regulating heart rhythm [].

Modeling Cardiac Arrhythmias

In-vitro and in-silico models incorporating Sotalol's effects can be used to simulate and study various cardiac arrhythmias. This allows researchers to test hypotheses about arrhythmogenesis and evaluate the potential efficacy of new antiarrhythmic drugs [].

Safety Pharmacology Studies

Due to its QT-prolonging effect, Sotalol is often used in pre-clinical safety testing of other drugs. By assessing how a new drug interacts with Sotalol's effects on the heart, researchers can identify potential proarrhythmic risks associated with the new medication [].

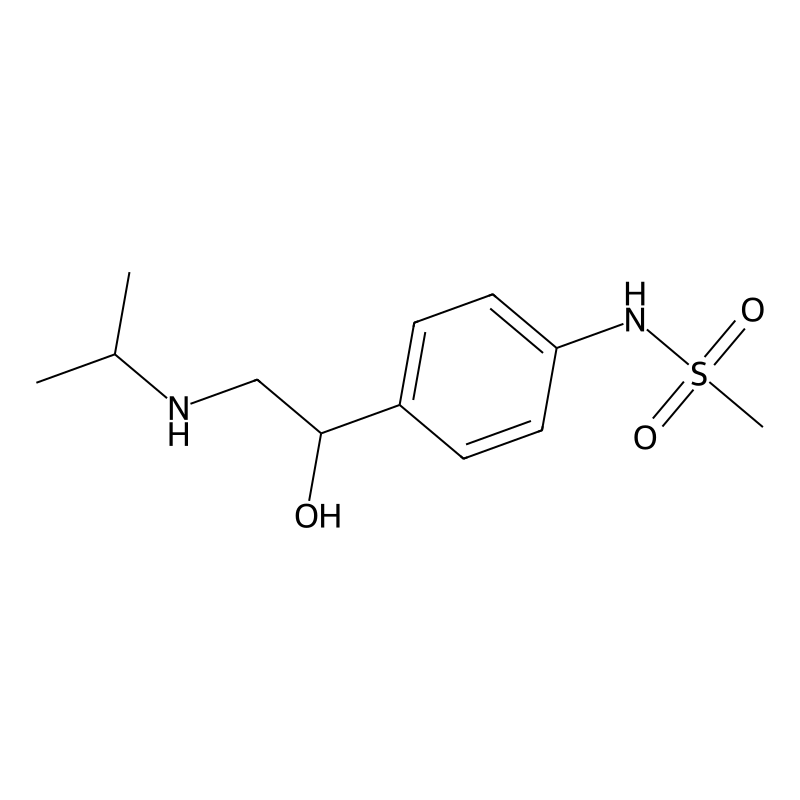

Sotalol's chemical formula is C₁₂H₂₀N₂O₃S, and it is characterized by its ability to block beta-adrenergic receptors and inhibit potassium channels. This dual action contributes to its effectiveness in regulating heart rhythms by prolonging the action potential duration and the refractory period within cardiac tissues . The drug exhibits high bioavailability (90-100%) and is primarily excreted unchanged through the kidneys, with minimal hepatic metabolism .

Sotalol's mechanism of action is two-fold:

- Beta-blocking effect: Sotalol competitively binds to beta-adrenergic receptors in the heart, blocking the effects of adrenaline (epinephrine) and noradrenaline (norepinephrine). This reduces heart rate and contractility, leading to a more controlled heart rhythm [].

- Potassium channel blocking effect: Sotalol prolongs the action potential duration in heart muscle cells by blocking potassium channels. This helps regulate the electrical activity of the heart and prevent abnormal rhythms [].

Sotalol can cause side effects, including dizziness, lightheadedness, fatigue, and slow heart rate []. In some cases, it can also lead to more serious complications like Torsades de pointes, a potentially life-threatening arrhythmia []. Due to these potential risks, Sotalol is typically used only when other medications haven't been effective.

Data on Toxicity:

The median lethal dose (LD50) of Sotalol in rats is 1130 mg/kg []. However, it's important to note that LD50 values are based on animal studies and may not directly translate to humans.

Sotalol functions mainly through two mechanisms:

- Beta-Blockade: By blocking beta-1 and beta-2 adrenergic receptors, sotalol reduces heart rate and myocardial contractility.

- Potassium Channel Blockade: Sotalol inhibits rapid potassium currents (IKr) mediated by the human Ether-à-go-go-related gene (HERG) channels, leading to prolonged repolarization of cardiac myocytes .

These actions help stabilize cardiac electrical activity and prevent arrhythmias.

Sotalol exhibits significant biological activity as an antiarrhythmic agent. Its effects include:

- Prolongation of Action Potential: This increases the effective refractory period, reducing the likelihood of reentrant arrhythmias.

- Negative Inotropic Effect: By decreasing the strength of heart contractions, it helps manage conditions associated with excessive heart rates .

- Reverse Use-Dependent Effects: The drug's efficacy in blocking potassium channels increases at lower heart rates, which can lead to a higher risk of QT interval prolongation and torsades de pointes in bradycardic conditions .

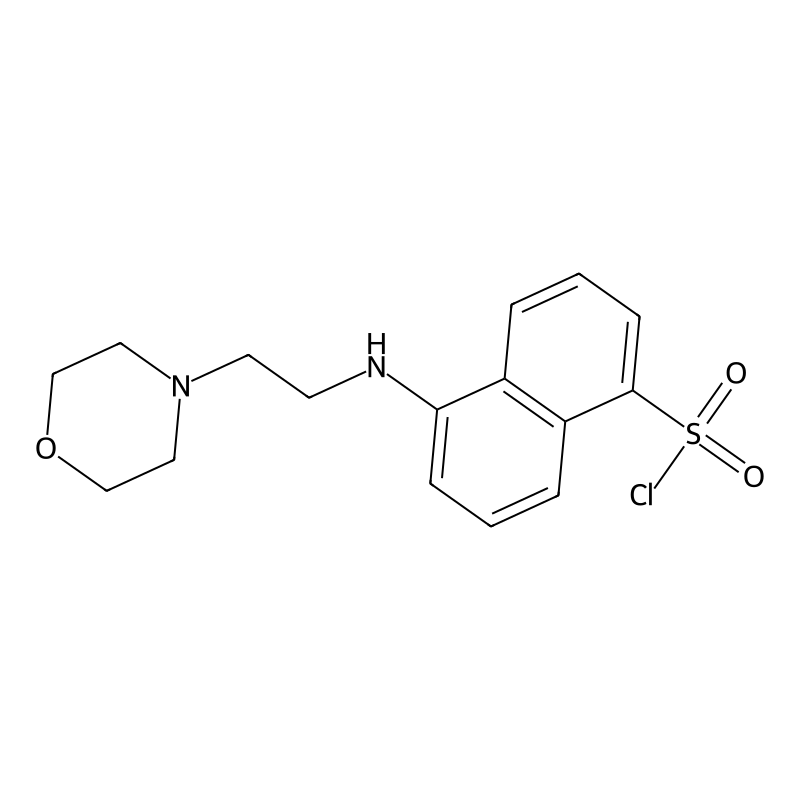

Sotalol was first synthesized in 1960 by A. A. Larsen. The synthesis typically involves several steps, including the formation of a sulfonamide derivative followed by amination processes that yield the final compound. Specific synthetic routes may vary among manufacturers but generally adhere to established pharmaceutical chemistry practices to ensure purity and efficacy .

Sotalol is primarily used for:

- Management of Atrial Fibrillation: To maintain normal sinus rhythm.

- Treatment of Ventricular Tachycardia: Particularly in patients with a history of life-threatening arrhythmias.

- Prevention of Arrhythmias: In patients undergoing certain cardiac procedures or those with structural heart disease .

Sotalol has several notable interactions:

- Antacids: These can reduce sotalol absorption when taken concurrently.

- Other Cardiac Medications: Caution is advised when used with other drugs affecting heart rate or blood pressure, such as digoxin or calcium channel blockers .

- Diabetes Medications: Sotalol may mask hypoglycemic symptoms in diabetic patients, necessitating careful monitoring .

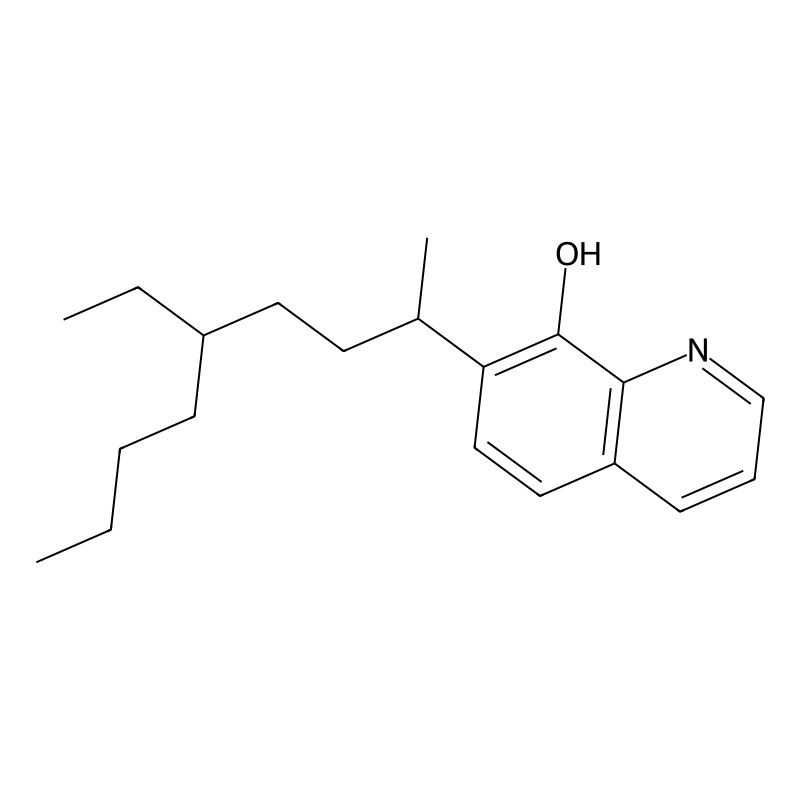

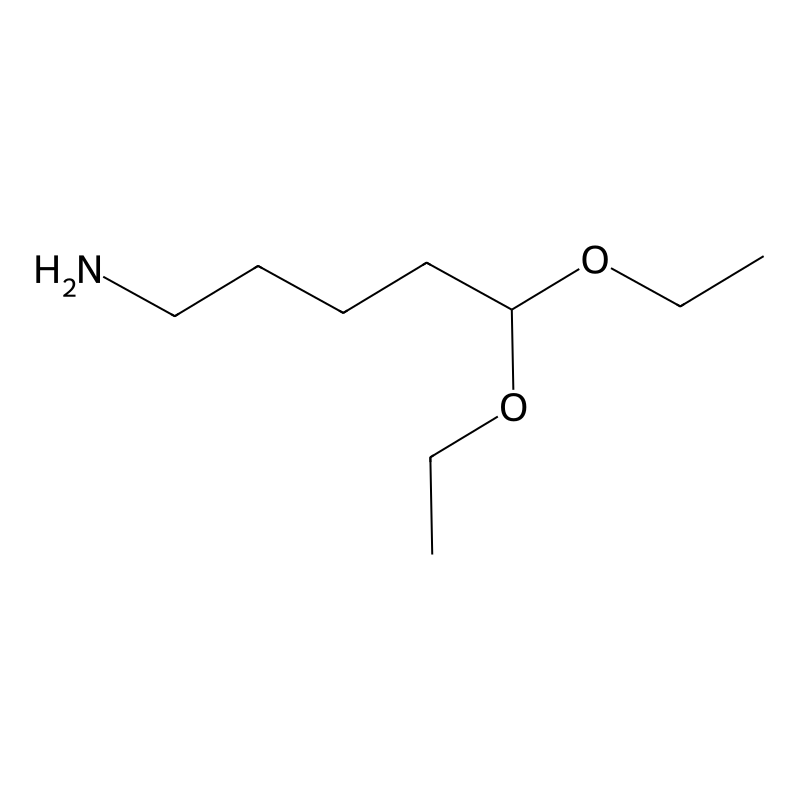

Several compounds exhibit similar pharmacological properties to sotalol. Here are a few notable examples:

| Compound | Class | Key Features | Unique Aspects |

|---|---|---|---|

| Amiodarone | Class III Antiarrhythmic | Potassium channel blocker; also affects sodium channels | Long half-life; extensive tissue distribution |

| Dronedarone | Class III Antiarrhythmic | Similar to amiodarone but with a more favorable side effect profile | Less risk of thyroid dysfunction |

| Propranolol | Non-selective Beta Blocker | Used for hypertension and anxiety | Has intrinsic sympathomimetic activity |

| Flecainide | Class IC Antiarrhythmic | Sodium channel blocker; used for atrial fibrillation | More potent effect on conduction velocity |

While all these compounds serve important roles in managing arrhythmias, sotalol's unique combination of beta-blocking and potassium channel-blocking effects distinguishes it from others like amiodarone and flecainide. Its specific mechanism allows it to effectively prolong action potentials while managing heart rate, making it particularly valuable in certain clinical scenarios .

Beta-Adrenergic Receptor Blockade Mechanisms

Sotalol functions as a non-selective beta-adrenergic receptor antagonist, demonstrating equal affinity for both beta-1 and beta-2 adrenoceptors [1] [2] [7]. Unlike cardioselective beta-blockers, sotalol exhibits a cardioselectivity ratio of 1:1, indicating no preferential binding to cardiac beta-1 receptors over pulmonary beta-2 receptors [8]. The mechanism of beta-adrenergic blockade involves competitive antagonism at the receptor binding site, preventing endogenous catecholamines norepinephrine and epinephrine from activating beta-adrenoceptors [7].

The beta-blocking properties of sotalol are dose-dependent, with significant beta-adrenoceptor blockade occurring at oral doses as low as 25 mg daily [9]. However, clinically relevant beta-blockade typically requires doses of 80 mg daily or higher [9]. The plasma concentration threshold for achieving meaningful beta-adrenergic blockade is approximately 840 ng/mL [10]. Unlike many other beta-blockers, sotalol lacks intrinsic sympathomimetic activity and membrane stabilizing properties, providing pure competitive antagonism [11] [12].

The beta-adrenergic receptor blockade by sotalol results in prolongation of the sinus node cycle length, increased conduction time through the atrioventricular node, and prolonged refractory periods throughout cardiac tissue [2]. These effects contribute to negative chronotropic and dromotropic actions, reducing heart rate and slowing atrioventricular conduction [12].

Class III Antiarrhythmic Activity via hERG Channel Interaction

The distinctive Class III antiarrhythmic activity of sotalol results from its ability to block the human Ether-à-go-go-Related Gene (hERG) potassium channels, which mediate the rapid delayed rectifier potassium current (IKr) [13] [14]. This potassium channel blockade represents the primary mechanism underlying sotalol's action potential duration prolonging effects [2] [15].

Sotalol demonstrates moderate affinity for hERG channels with an IC50 of approximately 43 μM [3]. The drug accesses the hERG channel pore through the open state, with subsequent channel inactivation stabilizing the drug-channel interaction [15]. Molecular dynamics simulations reveal that up to two sotalol molecules can bind within the hERG channel pore, with the drug interacting with key aromatic residues Y652 and F656 located in the S6 transmembrane domain [14].

The binding mechanism involves both electrostatic and hydrophobic interactions. The charged secondary aliphatic amino group of sotalol forms cation-π interactions with aromatic residues, while the methanesulfonanilide moiety engages in π-stacking interactions [14]. However, unlike high-affinity hERG blockers such as dofetilide, sotalol does not simultaneously interact with pore-helical residues (T623, S624), which explains its relatively lower binding affinity [14].

The Class III effect exhibits reverse use-dependence, meaning that action potential prolongation is more pronounced at slower heart rates [16] [10]. This phenomenon occurs because hERG channel block by sotalol increases as heart rate decreases, leading to greater accumulation of drug in the channel during longer diastolic intervals [10]. The plasma concentration threshold for significant QT interval prolongation is approximately 680 ng/mL, which is lower than the threshold required for beta-blockade [10].

Stereospecific Cardiotoxic Effects and Pro-Arrhythmia Mechanisms

The stereoisomers of sotalol exhibit markedly different pro-arrhythmic potentials despite possessing similar hERG channel binding affinities [5]. d-Sotalol demonstrates significantly higher pro-arrhythmic risk compared to the racemic mixture, as evidenced by the increased mortality observed in the SWORD (Survival With ORal D-sotalol) clinical trial, which led to its withdrawal from clinical use [5].

Both d-sotalol and l-sotalol demonstrate comparable binding affinities to hERG channels, with molecular dynamics simulations revealing similar binding poses and thermodynamic parameters [5]. The stereoisomers can adopt equivalent binding conformations within the hERG channel pore, interacting with the same aromatic residues and exhibiting similar on-rates and off-rates for channel binding [5].

The differential cardiotoxic effects between stereoisomers arise primarily from their varying beta-adrenergic receptor blocking potencies rather than differences in hERG channel affinity [5]. l-Sotalol exhibits 30-60 times greater affinity for beta-adrenergic receptors compared to d-sotalol [17] [18]. This enhanced beta-blocking activity of l-sotalol provides protective effects against pro-arrhythmia by counteracting the pro-arrhythmic consequences of pure potassium channel blockade [5].

The pro-arrhythmic mechanism involves excessive QT interval prolongation leading to early afterdepolarizations and triggered activity, particularly at slower heart rates when Class III effects are most pronounced [19]. The risk of torsades de pointes arrhythmia increases when QT prolongation exceeds critical thresholds, especially in the presence of bradycardia, electrolyte imbalances, or high plasma drug concentrations [20] [21].

Multi-scale computational modeling demonstrates that the combination of hERG channel blockade with beta-adrenergic receptor antagonism in the racemic mixture provides optimal balance between antiarrhythmic efficacy and pro-arrhythmic risk [5]. The beta-blocking component helps maintain more stable heart rates and reduces sympathetic stimulation that could otherwise exacerbate pro-arrhythmic tendencies [5].

Comparative Pharmacodynamics with Structurally Related Beta-Blockers

Sotalol exhibits unique pharmacodynamic properties that distinguish it from other beta-adrenergic receptor antagonists. Unlike conventional beta-blockers such as propranolol and metoprolol, sotalol combines beta-blockade with significant Class III antiarrhythmic activity [11] [22]. This dual mechanism of action provides broader antiarrhythmic efficacy compared to pure beta-blockers [20] [23].

Comparative studies demonstrate that among beta-blockers tested, only sotalol and oxprenolol exhibit Class III activity with prolongation of action potential duration and effective refractory period [22]. However, at clinically relevant concentrations, only sotalol retains significant Class III effects without actions on fast inward sodium currents [22]. This selectivity for potassium channel blockade without sodium channel effects distinguishes sotalol from compounds like oxprenolol, which exhibits additional Class I activity [22].

The pharmacokinetic profile of sotalol also differs substantially from hepatically metabolized beta-blockers. With 90-100% bioavailability and exclusive renal elimination without metabolism, sotalol avoids the extensive first-pass hepatic metabolism that affects drugs like propranolol [12] [24]. This results in more predictable plasma concentrations and reduced interpatient variability compared to beta-blockers subject to genetic polymorphisms in hepatic metabolism [12].

The hemodynamic effects of sotalol demonstrate less pronounced negative inotropic activity compared to conventional beta-blockers [16] [18]. Studies in isolated human myocardium reveal that sotalol produces positive inotropic effects in atrial preparations, with increases in peak developed force of 14-16% [18]. This positive inotropic effect, attributed to action potential prolongation and enhanced calcium handling, helps offset the negative inotropic consequences of beta-blockade [16] [12].

The reverse use-dependent positive inotropic effect of sotalol represents a unique characteristic not observed with pure beta-blockers like esmolol [16]. At longer cycle lengths (lower heart rates), sotalol demonstrates significantly higher left ventricular contractility compared to pure beta-blockers, with a direct correlation between action potential duration and contractile force [16]. This phenomenon results from the Class III effect enhancing calcium entry during the prolonged action potential plateau [16].

In terms of antiarrhythmic efficacy, sotalol demonstrates superior effectiveness compared to conventional beta-blockers for both supraventricular and ventricular arrhythmias [20] [23]. The drug shows greater efficacy than propranolol and metoprolol in suppressing complex ventricular ectopy and preventing recurrent ventricular tachyarrhythmias [20]. Clinical trials demonstrate 55-85% long-term prophylactic efficacy against arrhythmia recurrence in patients with refractory life-threatening ventricular arrhythmias [20].

The unique combination of Class II and Class III properties also provides advantages in specific clinical scenarios. In postoperative atrial fibrillation, sotalol's dual mechanism addresses both the elevated adrenergic tone (through beta-blockade) and the substrate for reentry (through action potential prolongation) [25]. This dual approach often proves more effective than pure beta-blockers or pure Class III agents used independently [25].

However, the enhanced antiarrhythmic efficacy comes with increased complexity in clinical management. The dose-dependent QT prolongation requires careful monitoring and dose adjustment based on both heart rate and QT interval measurements [19]. The reverse use-dependence of Class III effects necessitates particular caution during periods of bradycardia when pro-arrhythmic risk is highest [10] [19].

Sotalol exhibits distinct solubility characteristics that significantly influence its pharmaceutical behavior and bioavailability. The free base form of sotalol demonstrates limited aqueous solubility, with a measured water solubility of 0.782 mg/mL at 25°C [1]. However, the hydrochloride salt form shows markedly improved solubility properties, being freely soluble in water [2] [3]. This enhanced solubility of the salt form is attributed to the ionization of the amine group, which facilitates hydrogen bonding interactions with water molecules.

The compound demonstrates favorable solubility in various pharmaceutical solvents. Sotalol hydrochloride is readily soluble in propylene glycol and ethanol [2] [3], making these solvents suitable for liquid formulation development. In methanol, the compound shows slight solubility [4], while in chloroform, it exhibits only limited solubility [5] [2]. For analytical and research applications, sotalol shows excellent solubility in dimethyl sulfoxide (DMSO), with concentrations reaching 62 mg/mL at 25°C [6] [7].

| Solvent | Solubility | Temperature | Reference |

|---|---|---|---|

| Water | 0.782 mg/mL | 25°C | [1] |

| Water (sotalol HCl) | Freely soluble | 25°C | [2] [3] |

| Propylene glycol | Soluble | Room temperature | [2] [3] |

| Ethanol | Soluble | Room temperature | [2] [3] |

| Methanol | Slightly soluble | Room temperature | [4] |

| Chloroform | Slightly soluble | Room temperature | [5] [2] |

| DMSO | 62 mg/mL | 25°C | [6] [7] |

The partition coefficient of sotalol reveals its hydrophilic nature, which is critical for understanding its distribution and permeability characteristics. In the n-octanol/water system, sotalol demonstrates a partition coefficient of 0.33 [8], confirming its preference for the aqueous phase. When measured at physiological conditions using n-octanol/pH 7.4 phosphate buffer at 37°C, the partition coefficient decreases further to 0.09 [5], indicating even greater hydrophilicity under physiological conditions.

The distribution coefficient, which accounts for ionization at physiological pH, shows values lower than the partition coefficient [9] [10]. This phenomenon occurs because sotalol exists primarily in its ionized form at physiological pH due to its basic amine group (pKa 9.8), further enhancing its hydrophilic character. The predicted logarithmic partition coefficient (Log P) value of 0.85 [1] aligns with experimental observations, confirming the hydrophilic nature of the compound.

| System | Value | Method | Reference |

|---|---|---|---|

| n-octanol/water | 0.33 | UV absorbance | [8] |

| n-octanol/pH 7.4 phosphate buffer (37°C) | 0.09 | Standard method | [5] |

| n-octanol/water (Log P) | 0.85 (predicted) | ALOGPS prediction | [1] |

| Distribution coefficient (physiological conditions) | Lower than partition coefficient | pH-dependent measurement | [9] [10] |

Degradation Pathways Under Stress Conditions

Comprehensive stress testing of sotalol has revealed specific degradation pathways that are critical for understanding the compound's stability profile. Under acidic hydrolysis conditions, sotalol undergoes significant degradation. When subjected to refluxing with 5 M hydrochloric acid for 6 hours, complete degradation occurs [11] [12]. The primary degradation pathway involves the cleavage of the methanesulfonamide group, resulting in the formation of an aniline derivative through the loss of the CH₃SO₂ group [12].

Spectroscopic analysis of the acidic degradation product confirms this mechanism. Infrared spectroscopy shows the disappearance of the characteristic SO₂ group peak at 1608 cm⁻¹ and the appearance of bifurcated peaks at 3363 and 3301 cm⁻¹ corresponding to the NH₂ group [12]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy further validates this pathway, showing the disappearance of the singlet peak at 2.9 ppm characteristic of the CH₃SO₂ hydrogen [12].

The proposed degradation mechanism under acidic conditions follows this pathway:

Sotalol hydrochloride → Aniline derivative + Methanesulfonic acid

In contrast to acidic conditions, sotalol demonstrates remarkable stability under basic hydrolysis conditions. When exposed to sodium hydroxide solutions, no significant degradation is observed [11], indicating that the compound is resistant to alkaline-induced hydrolysis.

Oxidative stress conditions reveal another vulnerability of sotalol. When exposed to 30% hydrogen peroxide, degradation is observed [11] [13]. The oxidative degradation pathway involves the formation of various oxidation products, though the specific mechanisms and structures of these products require further detailed characterization. Long-term oxidation studies confirm that sotalol is susceptible to oxidative conditions, which has important implications for formulation development and storage recommendations.

Photolytic degradation represents another significant degradation pathway for sotalol. The compound shows susceptibility to light exposure [13], leading to the formation of photodegradation products. This photosensitivity necessitates protection from light during storage and handling of sotalol-containing formulations.

Thermal stress testing at 100°C demonstrates that sotalol is resistant to high-temperature conditions [13]. This thermal stability is advantageous for various manufacturing processes and storage conditions that may involve elevated temperatures.

| Stress Condition | Degradation Observed | Major Degradation Product | Reference |

|---|---|---|---|

| Acidic hydrolysis (5M HCl, reflux 6h) | Complete degradation | Aniline derivative (loss of CH₃SO₂ group) | [11] [12] |

| Basic hydrolysis (NaOH) | Stable | None | [11] |

| Oxidation (30% H₂O₂) | Degradation observed | Oxidation products | [11] [13] |

| Photolysis (UV light) | Susceptible | Photodegradation products | [13] |

| Thermal stress (100°C) | Resistant | None | [13] |

| Normal storage conditions | Stable | None | [14] [15] |

Crystalline Form Analysis and Polymorphism

Sotalol hydrochloride exhibits well-defined crystalline characteristics that have been extensively studied through various analytical techniques. The compound crystallizes in a monoclinic crystal system with a unit cell volume of 3165 ų [16]. X-ray crystallographic analysis has provided detailed structural information, revealing the three-dimensional arrangement of molecules within the crystal lattice [17].

The crystal structure of sotalol hydrochloride has been determined using direct methods, with crystallographic data showing specific space group characteristics [17]. The molecular arrangement within the crystal lattice demonstrates intermolecular hydrogen bonding patterns that contribute to the stability of the crystalline form. These hydrogen bonds involve the sulfonamide nitrogen, the hydroxyl group, and the protonated amine group, creating a network that stabilizes the crystal structure.

Physical characterization of the crystalline form reveals that sotalol hydrochloride appears as a white to pale cream colored crystalline powder [5] [18]. The compound is odorless [18] and exhibits a characteristic melting point range of 206.5-207°C with decomposition [5] [4]. This melting point, combined with decomposition, indicates that the compound undergoes thermal breakdown at or near its melting temperature.

Thermogravimetric analysis provides insights into the thermal behavior of sotalol hydrochloride crystals. When heated at a rate of 10 K/min, the compound exhibits three distinct thermal events: the first event occurs from 145°C to 226°C resulting in 17.3% mass loss, the second event from 226°C to 309°C with 60% mass loss, and the final event from 309°C to 445°C resulting in 7.3% mass loss [12]. Thermal microscopy observations reveal significant gas evolution during the first thermal event, which ceases upon exceeding approximately 220°C [12].

Stability Studies in Pharmaceutical Formulations

Stability studies of sotalol in various pharmaceutical formulations have provided comprehensive data on the compound's behavior under different storage conditions and formulation environments. These studies are essential for determining appropriate storage conditions, shelf life, and formulation strategies for sotalol-containing products.

Aqueous solution stability studies demonstrate excellent chemical stability of sotalol hydrochloride. In simple aqueous solutions with pH values ranging from 5.43 to 5.87, sotalol maintains greater than 95% of its initial concentration for 180 days when stored at both refrigerated (5°C ± 3°C) and room temperature (25°C ± 2°C) conditions [14]. The pH of these solutions remains relatively stable throughout the storage period, indicating minimal chemical degradation.

Buffered aqueous formulations show similar stability profiles. Solutions buffered to pH 4.15 containing preservatives demonstrate chemical stability with final content within ±5% of the initial concentration after 180 days of storage [14]. The buffered systems maintain consistent pH values throughout the study period, with average pH remaining practically unchanged during storage.

Extemporaneously prepared oral liquid formulations have been extensively studied for pediatric applications. Sotalol hydrochloride oral suspensions prepared at 5 mg/mL concentration in various vehicles demonstrate excellent stability profiles [15] [19]. In Ora-Plus:Ora-Sweet (1:1) mixtures, the compound retains at least 98.9% of the original concentration when stored at 4°C and 95.5% when stored at 25°C for 13 weeks [15]. Similarly, formulations prepared in 1% methylcellulose:simple syrup (1:9) maintain 95.5% potency at 4°C and 94.4% at 25°C during 13 weeks of storage [15].

The physical stability of liquid formulations is generally maintained throughout storage periods, with no significant changes in appearance, color, or consistency observed [14] [15]. However, formulations stored at refrigerated temperatures demonstrate superior physical quality retention compared to those stored at room temperature, particularly regarding odor, color, and consistency [15] [19].

Injectable formulations of sotalol hydrochloride show adequate stability for clinical use. Diluted intravenous solutions remain stable at room temperature for 24 hours [20] [21], providing sufficient time for clinical administration. The compound demonstrates compatibility with standard intravenous fluids including dextrose 5%, lactated Ringer's injection, and sodium chloride 0.9% [21].

Tablet formulations exhibit long-term stability when stored under appropriate conditions. Sotalol hydrochloride tablets maintain their potency and physical characteristics when stored at room temperature (15-30°C) in tight, light-resistant containers [21] [18]. The inclusion of appropriate excipients such as colloidal silicon dioxide, dextrates, magnesium stearate, and methylcellulose contributes to formulation stability [18].

Compatibility studies with pharmaceutical excipients reveal good compatibility profiles. Infrared absorption spectroscopy confirms compatibility of sotalol hydrochloride with common tablet excipients including various polymers used in controlled-release formulations [22]. No significant drug-excipient interactions are observed under normal storage conditions.

Preservative effectiveness in liquid formulations has been evaluated through long-term studies. Potassium sorbate, commonly used as a preservative in sotalol liquid formulations, maintains effectiveness when stored at refrigerated conditions for 180 days, with degradation rates remaining within acceptable limits [14]. At room temperature, preservative degradation occurs more rapidly, particularly after 90 days of storage.

| Formulation | Storage Condition | Stability Period | Reference |

|---|---|---|---|

| Aqueous solution (pH 5.4-5.9) | 5°C and 25°C | 180 days (>95% retained) | [14] |

| Buffered solution (pH 4.2) | 5°C and 25°C | 180 days (>95% retained) | [14] |

| Ora-Plus:Ora-Sweet (1:1) | 4°C and 25°C | 13 weeks (>95% retained) | [15] [19] |

| Methylcellulose:simple syrup (1:9) | 4°C and 25°C | 13 weeks (>95% retained) | [15] [19] |

| Injectable solution | Room temperature | 24 hours | [20] [21] |

| Tablet formulation | Room temperature (15-30°C) | Long-term | [21] [18] |

Microbial stability studies indicate that sotalol-containing formulations do not support bacterial growth when properly preserved [15] [19]. This characteristic, combined with the inherent chemical stability of the compound, contributes to the overall pharmaceutical stability of sotalol formulations.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

1.1

Melting Point

UNII

Related CAS

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Sotalol is an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node.

MeSH Pharmacological Classification

ATC Code

C07 - Beta blocking agents

C07A - Beta blocking agents

C07AA - Beta blocking agents, non-selective

C07AA07 - Sotalol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB1 [HSA:153] [KO:K04141]

Other CAS

Absorption Distribution and Excretion

80-90% of a given dose is excreted in the urine as unchanged sotalol. A small fraction of the doses is excreted in the feces as unchanged sotalol.

The apparent volume of distribution is 1.2-2.4L/kg.

In patients with a creatinine clearance >80mL/min, the plasma clearance is 6.78±2.72L/h and the renal clearance is 4.99±1.43L/h. In patients with a creatinine clearance 30-80mL/min, the plasma clearance is 2.74±0.53L/h and the renal clearance is 2.00±0.67L/h. In patients with a creatinine clearance 10-30mL/min, the plasma clearance is 1.56±0.44L/h and the renal clearance is 0.65±0.31L/h. In patients with a creatinine clearance <10mL/min, the plasma clearance is 0.65±0.20L/h and the renal clearance is 0.27±0.13L/h.

Metabolism Metabolites

Wikipedia

Dibenzofuran

Biological Half Life

Use Classification

Dates

Torsadogenic Action of Cisapride, dl-Sotalol, Bepridil, and Verapamil Analyzed by the Chronic Atrioventricular Block Cynomolgus Monkeys: Comparison With That Reported in the CiPA In Silico Mechanistic Model

Ai Goto, Kengo Sakamoto, Ryuichi Kambayashi, Yoshio Nunoi, Hiroko Izumi-Nakaseko, Shinichi Kawai, Yoshinori Takei, Akio Matsumoto, Yasunari Kanda, Atsushi SugiyamaPMID: 33544870 DOI: 10.1093/toxsci/kfab015

Abstract

In order to bridge the gap of information between the in silico model and human subjects, we evaluated torsadogenic risk of cisapride, dl-sotalol, bepridil and verapamil selected from 12 training compounds in the comprehensive in vitro proarrhythmia assay using the chronic atrioventricular block monkeys. Cisapride (0, 1, and 5 mg/kg, n = 5 for each dose), dl-sotalol (0, 1, 3, and 10 mg/kg, n = 5 for each dose), bepridil (0, 10, and 100 mg/kg, n = 4 for each dose), verapamil (0, 1.5, 15, and 75 mg/kg, n = 4 for each dose) were orally administered to the monkeys in conscious state. Five mg/kg of cisapride, 1, 3, and 10 mg/kg of dl-sotalol and 100 mg/kg of bepridil prolonged ΔΔQTcF, which was not observed by verapamil. Torsade de pointes was induced by 5 mg/kg of cisapride in 2 out of 5 animals, by 10 mg/kg of dl-sotalol in 5 out of 5 and by 100 mg/kg of bepridil in 2 out of 4, which was not induced by verapamil. These torsadogenic doses were normalized by their maximum clinical daily ones to estimate torsadogenic risk. The order of risk was dl-sotalol >bepridil ≥cisapride >verapamil in our study. Since the order was bepridil ≥dl-sotalol >cisapride >verapamil in comprehensive in vitro proarrhythmia assay (CiPA) in silico mechanistic model validation, sympathetic regulation on the heart may play a pivotal role in the onset of torsade de pointes in vivo.Prescribing Trend of Inappropriate Medications in Outpatient Clinics for Older Adults With Heart Failure in the United States: NAMCS 2012 to 2016

Masaki Kobayashi, Min Ji Kwak, David Aguilar, Parag Goyal, Holly M Holmes, Ashish A Deshmukh, Rajender R AparasuPMID: 34045051 DOI: 10.1016/j.amjcard.2021.04.002

Abstract

Empagliflozin significantly attenuates sotalol-induced QTc prolongation in rats

Veysel Özgür Barış, Berk Dinçsoy, Esra Gedikli, Ayşen ErdembPMID: 33146500 DOI: 10.33963/KP.15666

Abstract

Sotalol is a class III antiarrhythmic drug commonly used in various arrhythmia treatments. However, due to its potent potassium channel inhibition, it can prolong the QT interval and lead to malignant arrhythmias. Empagliflozin is an inhibitor of sodium‑glucose cotransporter 2 (SGLT2) and has a positive effect on cardiovascular outcomes. Since the effect of empagliflozin on the activation of potassium channels is unknown, there is no recommendation regarding the coadministration of these drugs.The study aimed to evaluate the possible protective effects of empagliflozin on sotalol‑induced QT prolongation.

We randomized 24 rats into 4 groups. The control group received only physiological saline, the EMPA group, empagliflozin; the SOT group, sotalol; and the EMPA+SOT group, empagliflozin and sotalol. PR and QT intervals and heart rates were measured under anesthesia at baseline and at 1, 2, and 3 hours in lead II.

In the SOT group, the QT and QTc intervals as well as T‑wave duration were statistically longer, whereas heart rates were lower than in the control group (P <0.001 for all parameters). Empagliflozin ameliorated sotalol‑induced QT and QTc prolongation in the EMPA+SOT group. The QT interval, T‑wave duration, and QTc interval were shorter, and the heart rate was greater than in the SOT group (P <0.001, P = 0.002, P <0.001, and P <0.001, respectively).

Empagliflozin significantly ameliorates sotalol‑induced QT prolongation and could be used safely with sotalol in clinical practice. Future clinical trials might recommend the routine use of empagliflozin to prevent QTc prolongation in diabetic patients receiving sotalol.

Effects of Anisodine Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs

Yunlu Liu, Lin Wang, Feng Wan, Na YangPMID: 33116414 DOI: 10.2147/DDDT.S268113

Abstract

Anisodine hydrobromide (Ani) is isolated from the medicinal plantfor clinical use. Although considerable research regarding Ani has been reported, the safety profiles of Ani are currently unknown. This study investigated the cardiorespiratory effects of Ani in conscious dogs to provide clinicians a detailed safety profile of Ani on the cardiorespiratory system.

Using the Latin square design, the study was divided into six phases, where in each phase, six telemetered beagle dogs received one dose of normal saline or sotalol hydrochloride or Ani (0.1, 0.4, 1.6, or 6.4 mg/kg). Electrocardiogram, blood pressure (BP) and respiratory parameters were collected before and after administration for 24 hours. Statistical comparisons were performed at scheduled time-points.

The heart rate was significantly increased, PR and QT

V intervals were significantly shortened in Ani 0.4, 1.6, 6.4 mg/kg treatment group after drug administration. Compared with the saline group, a significant increase in heart rate and shortening of PR, QT

V intervals were observed in the Ani 1.6, 6.4 mg/kg treatment groups from 5 min to 4 h time-points. Diastolic and mean BP were significantly increased in Ani 1.6, 6.4 mg/kg from 1 h to 2 h time-points compared to those of the saline control. Accelerated breathing was observed in the first 20 min after Ani 0.4, 1.6, and 6.4 mg/kg treatment, although not statistically significant. Furthermore, no significant differences were observed in any of the corresponding indexes of Ani 0.1 mg/kg treatment group at different time-points compared to those of the saline group.

Ani may have adverse effects on the cardio-respiratory systems of dogs at doses above 0.4 mg/kg, whereas Ani 0.1 mg/kg was devoid of potentially deleterious effects on cardiorespiratory function.

Comparative clinical outcomes of dronedarone and sotalol in Asian patients with atrial fibrillation: a nationwide cohort study

So-Ryoung Lee, Eue-Keun Choi, Ji-Hyun Kim, Jung-Ae Kim, Tae-Yeon Kwon, Young Eun Lee, Seil OhPMID: 32999348 DOI: 10.1038/s41598-020-73115-y

Abstract

We aimed to evaluate the effectiveness and safety of dronedarone versus sotalol in real-world practice in Asian patients with atrial fibrillation (AF). Using the Korean nationwide claims database from August 2013 to December 2016, we identified patients with AF recently prescribed dronedarone or sotalol and analyzed the hospitalization risk and all-cause death until December 2017. Overall, 3119 and 1575 patients treated with dronedarone and sotalol, respectively, were included. After propensity score weighting, no significant differences were observed between the treatment groups. Dronedarone use was associated with a lower risk of all-cause hospitalization than sotalol use (hazard ratio [HR], 0.79; 95% confidence interval [CI], 0.70-0.88). The dronedarone group demonstrated a significantly lower risk of cardiovascular (CV) hospitalization than the sotalol group (HR 0.62, 95% CI 0.53-0.72); however, no significant difference was observed in non-CV hospitalization. No difference in the risk of all-cause death was observed between groups. The dronedarone group was significantly less likely to receive nonpharmacological treatment for AF than the sotalol group (HR 0.63, 95% CI 0.51-0.77). In a large-scale population of Asian patients with AF, dronedarone was associated with a lower risk of CV hospitalization and a lower need for nonpharmacological treatment for AF than sotalol.Do beta-adrenergic blocking agents increase asthma exacerbation? A network meta-analysis of randomized controlled trials

Kuo-Yang Huang, Ping-Tao Tseng, Yi-Cheng Wu, Yu-Kang Tu, Brendon Stubbs, Kuan-Pin Su, Yutaka J Matsuoka, Chih-Wei Hsu, Ching-Hsiung Lin, Yen-Wen Chen, Pao-Yen LinPMID: 33432057 DOI: 10.1038/s41598-020-79837-3